molecular formula C10H13N5 B3370162 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile CAS No. 33386-13-9

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile

Cat. No.: B3370162
CAS No.: 33386-13-9
M. Wt: 203.24 g/mol
InChI Key: GNHNLTWAAXUZQJ-UHFFFAOYSA-N
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Description

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile is an organic compound that features a piperazine ring substituted with a pyrimidine group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile typically involves the reaction of pyrimidine derivatives with piperazine and acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperazine moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
  • 2-[4-(Phenylpiperazin-1-yl)pyrimidine-5-carboxamide]

Uniqueness

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimidine and piperazine rings makes it a versatile scaffold for drug design and synthesis .

Properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNLTWAAXUZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is synthesized by coupling of 2-piperazin-1-yl-pyrimidine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a white solid; ES-MS: M+=204.2: 1HNMR(DMSO-d6) 8.35 (d, 2H), 6.60 (t, 1H), 3.80-3.70 (m, 6H), 2.45-2.40 (m, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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